2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-5-methyl-3-(3-methylbutyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN3OS/c1-17(2)12-13-29-24(30)23-22(21(15-28(23)3)19-9-5-4-6-10-19)27-25(29)31-16-18-8-7-11-20(26)14-18/h4-11,14-15,17H,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEONNYKUZDOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidin-4-one core and the subsequent introduction of the various substituents. Common synthetic routes may involve:
Formation of the Pyrrolo[3,2-d]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-bromophenyl Group: This step often involves a bromination reaction using reagents such as N-bromosuccinimide (NBS).
Attachment of the Sulfanyl Group: This can be done through nucleophilic substitution reactions.
Addition of the Methyl and Phenyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This transformation modifies electronic properties and enhances interactions with biological targets.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 25°C, 6h | Sulfoxide derivative (mono-oxidized) | 68% | |
| mCPBA | Dichloromethane, 0°C → RT, 2h | Sulfone derivative (di-oxidized) | 52% |
Key Findings :
-
Oxidation with hydrogen peroxide selectively produces the sulfoxide, while mCPBA drives complete oxidation to the sulfone.
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The sulfone derivative exhibits improved stability in metabolic assays compared to the parent compound.
Nucleophilic Substitution
The bromine atom on the 3-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Key Findings :
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Suzuki couplings introduce aryl groups without disrupting the pyrrolopyrimidine core .
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Buchwald-Hartwig amination enhances solubility and modulates target affinity in kinase inhibition assays .
Ring Functionalization
The pyrrolo[3,2-d]pyrimidine core undergoes electrophilic substitutions at electron-rich positions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h | Nitro-substituted derivative at C6 position | 41% | |
| Halogenation | NBS, AIBN, CCl<sub>4</sub>, reflux, 4h | Brominated derivative at C2 position | 58% |
Key Findings :
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Nitration occurs preferentially at C6 due to electronic directing effects of the pyrimidine ring.
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Bromination at C2 enhances binding to ATP-binding pockets in protein kinases.
Sulfanyl Group Replacement
The -S-(3-bromobenzyl) group is susceptible to displacement by nucleophiles.
Key Findings :
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Thiol exchange reactions proceed efficiently under mild conditions, enabling library synthesis.
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Amine substitution improves pharmacokinetic profiles by reducing metabolic clearance .
Hydrogenation and Reduction
Selective reduction of the pyrrolopyrimidine double bonds alters conjugation and bioactivity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub> (1 atm) | Pd/C, EtOH, RT, 6h | Partially saturated pyrrolidine-pyrimidine hybrid | 49% | |
| NaBH<sub>4</sub> | MeOH, 0°C, 1h | Reduced sulfanyl group (to -SH) | 35% |
Key Findings :
-
Partial saturation of the core reduces planarity, impacting DNA intercalation potential.
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NaBH<sub>4</sub> selectively reduces the sulfanyl group without affecting bromophenyl substituents.
Experimental Considerations
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrrolo[3,2-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation. The bromophenyl group may enhance the binding affinity to these targets, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
Compounds containing pyrrolo[3,2-d]pyrimidine motifs have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The dual inhibition of COX and lipoxygenase (LOX) pathways could provide a therapeutic avenue for treating inflammatory diseases.
Antimicrobial Activity
The presence of a sulfanyl group in the compound may contribute to antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The bromophenyl group can participate in halogen bonding, affecting the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- **2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- **2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
The compound 2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the pyrrolo[3,2-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an antibacterial agent and its implications in medicinal chemistry.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a pyrrolo[3,2-d]pyrimidine core with various substituents that may influence its biological activity.
Biological Activity Overview
Pyrrolo[3,2-d]pyrimidines are known for their potential as therapeutic agents, particularly in the context of antibacterial and antiproliferative activities. The specific compound under review has been evaluated for its effectiveness against various bacterial strains.
Antibacterial Activity
Recent studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antibacterial properties. For instance:
- Study on Antibacterial Efficacy : A series of pyrrolo[3,2-d]pyrimidine derivatives were tested against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed promising inhibition zones, suggesting potential as antibacterial agents .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 4a | S. aureus | 15 | 250 |
| 4b | E. coli | 18 | 200 |
| 4c | Pseudomonas aeruginosa | 12 | 300 |
The mechanism by which pyrrolo[3,2-d]pyrimidines exert their antibacterial effects often involves inhibition of key bacterial enzymes or pathways. For example, some studies suggest that these compounds may act as competitive inhibitors of purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism in bacteria .
Case Studies
- In Vitro Studies : A study evaluated the antibacterial activity of synthesized pyrrolo[3,2-d]pyrimidine derivatives against multiple strains. The results showed that compounds with specific substitutions exhibited enhanced activity against S. aureus and E. coli, indicating structure-activity relationships that could guide further development .
- Comparative Analysis : In a comparative study involving several derivatives, it was noted that modifications at the N5 position significantly influenced both toxicity and efficacy. For instance, brominated derivatives showed increased potency while maintaining lower cytotoxicity in mammalian cell lines .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodology :
- Core Formation : Prioritize cyclization reactions to construct the pyrrolo[3,2-d]pyrimidin-4-one core. For example, cyclization of substituted pyrimidine precursors with thiol-containing intermediates under reflux conditions (e.g., ethanol or dimethylformamide) .
- Substituent Introduction : Sequential alkylation/sulfanylation at the 2-position (e.g., using 3-bromobenzyl thiol derivatives) and optimization of steric effects at the 3-(3-methylbutyl) group. Temperature control (60–100°C) and catalyst selection (e.g., zinc chloride or palladium-based systems) are critical .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates and final products, ensuring >95% purity .
Q. How can researchers characterize the compound’s structural integrity and purity?
- Methodology :
- Spectroscopic Analysis : Combine , , and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, the 3-bromophenyl group’s aromatic protons appear as distinct multiplets in .
- X-ray Crystallography : If single crystals are obtainable (via slow evaporation in dichloromethane/hexane), resolve bond lengths/angles to validate stereoelectronic effects at the 3-methylbutyl substituent .
- HPLC-PDA : Monitor purity using reverse-phase HPLC with photodiode array detection (λ = 254 nm) .
Q. What are common substituent-driven reactivity challenges in analogous pyrrolo[3,2-d]pyrimidin-4-one derivatives?
- Key Findings :
| Substituent Position | Reactivity Challenge | Mitigation Strategy |
|---|---|---|
| 2-Sulfanyl Group | Oxidation to sulfone under aerobic conditions | Use inert atmosphere (N) during synthesis |
| 3-Alkyl Chain (e.g., 3-methylbutyl) | Steric hindrance in nucleophilic substitutions | Employ bulky base (e.g., DBU) to deprotonate reactive sites |
| 7-Phenyl Group | π-π stacking interference in crystallization | Co-crystallize with halogenated solvents (e.g., chloroform) |
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states for sulfanylation and alkylation steps. This identifies energetically favorable pathways and reduces trial-and-error experimentation .
- Solvent/Catalyst Screening : Apply machine learning (ML) models trained on solvent polarity indices and catalyst performance data to predict optimal conditions (e.g., DMF as solvent for SN2 reactions) .
- Case Study : A 2025 study reduced synthesis time by 40% using ML-guided solvent selection for similar pyrrolo-pyrimidinones .
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
- Methodology :
- Meta-Analysis : Aggregate data from analogs (e.g., 7-aryl-substituted derivatives) to identify structure-activity relationships (SAR). For example, 3-methylbutyl chains enhance lipophilicity but reduce aqueous solubility, conflicting with in vitro bioactivity assays .
- Dynamic Light Scattering (DLS) : Quantify aggregation states in buffer solutions; nanoaggregates may falsely amplify apparent bioactivity .
- Dose-Response Refinement : Use Hill slope analysis to distinguish true receptor binding from non-specific interactions .
Q. How can AI-driven experimental design improve yield and reproducibility?
- Methodology :
- Autonomous Laboratories : Integrate robotic synthesis platforms with real-time analytics (e.g., inline NMR) to adjust reaction parameters (temperature, stoichiometry) autonomously. A 2023 study achieved 92% reproducibility for multi-step heterocycles .
- Failure Mode Analysis : Train AI on historical failed reactions (e.g., premature cyclization) to preemptively flag suboptimal conditions .
- Example Workflow :
AI suggests 5 candidate synthetic routes.
Robotic systems execute top 2 routes in parallel.
Feedback loop updates ML models with yield/purity data .
Data Contradiction Analysis
Q. Why do solubility predictions from computational models often conflict with experimental data?
- Root Causes :
- Implicit Solvent Models : Most DFT calculations ignore explicit solvent molecules, overestimating solubility in polar solvents .
- Polymorphism : Undetected crystalline forms (e.g., metastable polymorphs) alter solubility profiles. Use powder X-ray diffraction (PXRD) to screen for polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
